![molecular formula C18H17BrN2O3 B2555298 2-bromo-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide CAS No. 905684-64-2](/img/structure/B2555298.png)
2-bromo-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide
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Overview
Description
The compound “2-bromo-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide” is a benzamide derivative. Benzamide and its derivatives have been reported with antimicrobial, analgesic anticancer, carbonic anhydrase inhibitory, cholinesterase inhibitory activities and so on .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, compounds having the chemical structure of [N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] were designed and successfully synthesized for the first time by conventional method .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using 1H NMR, 13C NMR, and HRMS spectra . The crystal structures of two methoxyphenylbenzamide isomers are described, with the general formula C14H12BrNO2 .Scientific Research Applications
Protein Tyrosine Phosphatase Inhibition
2-Bromo-4’-methoxyacetophenone: serves as a potent protein tyrosine phosphatase inhibitor. By covalently binding to these enzymes, it modulates cellular signaling pathways. Researchers explore its potential therapeutic applications in cancer, autoimmune diseases, and metabolic disorders. The inhibition of protein tyrosine phosphatases can impact cell growth, differentiation, and immune responses .
Medicinal Chemistry
In medicinal chemistry, this compound is a valuable scaffold for designing novel drugs. Researchers modify its structure to create derivatives with improved pharmacokinetic properties. The methoxy group and bromine atom contribute to its bioactivity. Scientists investigate its potential as an anticancer agent, kinase inhibitor, or anti-inflammatory drug .
Indole Derivatives
Indole derivatives, including 2-bromo-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide , have diverse biological activities. They are synthesized from tryptophan and play essential roles in plant growth and development. While this compound is not a classic indole derivative, its structural resemblance suggests potential interactions with indole-related pathways .
Chemical Biology
Researchers use this compound as a chemical probe to study protein function. Its covalent binding to specific targets allows for precise investigation of cellular processes. By understanding its interactions with proteins, scientists gain insights into disease mechanisms and identify potential therapeutic targets .
Solubility Enhancement
2-Bromo-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide: exhibits solubility in various solvents, including DMSO, water (partly miscible), and methanol. This property makes it useful for formulation studies and drug delivery systems. Researchers explore its compatibility with different carriers and evaluate its stability under varying conditions .
Synthetic Chemistry
Organic chemists utilize this compound as a building block for synthesizing more complex molecules. Its bromine functionality allows for diverse transformations, such as Suzuki-Miyaura cross-coupling reactions or Heck reactions. By incorporating it into synthetic routes, scientists access a versatile toolbox for creating new compounds .
Mechanism of Action
properties
IUPAC Name |
2-bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-24-14-8-6-13(7-9-14)21-11-12(10-17(21)22)20-18(23)15-4-2-3-5-16(15)19/h2-9,12H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDGMGBEAVBYRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
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